molecular formula C17H25N3O4 B8465924 tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate

tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate

Cat. No.: B8465924
M. Wt: 335.4 g/mol
InChI Key: CHSMELTZXMMRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include ethyl chloroformate, tert-butyl alcohol, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound may be used to study enzyme interactions, cellular pathways, and other biochemical processes. Its ability to interact with various biological targets makes it a valuable tool for understanding complex biological systems .

Medicine

Its unique structure and reactivity can be harnessed to design new therapeutic agents with specific biological activities .

Industry

In industry, this compound can be used in the production of specialty chemicals, materials, and other products. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-butyl (2-ethoxy-2-oxoethyl)glycinate, tert-butyl 3-(2-aminoethoxy)propanoate, and N-(tert-butoxycarbonyl)ethanolamine .

Uniqueness

What sets tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile tool in scientific research and industrial applications .

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-6-23-14(21)11-12-7-8-13-15(18-12)20(10-9-19(13)5)16(22)24-17(2,3)4/h7-8H,6,9-11H2,1-5H3

InChI Key

CHSMELTZXMMRKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(C=C1)N(CCN2C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.